tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C10H12ClN3O4 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15) |
InChI Key |
YWRMJMAALRHWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Insight
Nitration occurs at the 3-position due to the electron-withdrawing effect of the chloro group, which deactivates the ring and directs nitration to the meta position. The reaction is quenched by dilution with ice water to prevent over-nitration.
Boc Protection of the Amino Group
The amine in 2-amino-4-chloro-3-nitropyridine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.
Reaction Conditions
Example Protocol
-
Substrate Preparation : 2-Amino-4-chloro-3-nitropyridine is dissolved in THF at 0°C.
-
Base Addition : DMAP is added to scavenge HCl, followed by di-tert-butyl dicarbonate.
-
Stirring : The mixture is warmed to room temperature and stirred for 2–4 hours.
-
Workup : The organic layer is extracted, dried (MgSO₄), and concentrated to yield the carbamate.
Alternative Synthetic Routes
Halogenation-Nitration Sequence
Some methods involve halogenation prior to nitration, though this is less common for this compound. For example:
Direct Boc Protection of Nitro-Substituted Amines
In cases where the nitro group is introduced after Boc protection, the directing effects must be carefully managed. However, this approach is less favorable due to steric and electronic challenges.
Analytical Characterization
The final product is characterized by:
-
¹H NMR : Peaks at δ 1.47–1.53 (s, 9H, Boc), 7.73–7.77 (s, 1H), 8.93–9.13 (s, 1H).
-
Mass Spectrometry : Molecular ion at m/z 273.67 (C₁₀H₁₂ClN₃O₄).
Challenges and Optimization
-
Yield Variability : Nitration yields depend on temperature control; excess nitric acid reduces selectivity.
-
Boc Stability : The carbamate is stable under anhydrous conditions but hydrolyzes in acidic/basic media.
Comparative Table of Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The chloro group in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a base to facilitate the reaction.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-chloro-3-aminopyridin-2-yl carbamate.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitropyridin-2-amine and tert-butanol.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative obtained from reduction reactions can be used to develop inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of drug candidates. Its structural features make it a suitable scaffold for designing molecules with desired pharmacological properties.
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate are compared below with analogous carbamate derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Substituent Effects and Reactivity
tert-Butyl (4-Aminopyridin-2-yl)Carbamate (CAS 1266119-48-5)
- Substituents: 4-amino (electron-donating) vs. 4-chloro-3-nitro (electron-withdrawing) in the target compound.
- Reactivity: The amino group facilitates electrophilic aromatic substitution or coupling reactions, whereas the nitro group in the target compound promotes nucleophilic displacement at positions 4 or 3.
- Applications : Used as an amine-protected intermediate for peptide synthesis .
tert-Butyl (6-Aminopyridin-2-yl)Methylcarbamate
- Substituents: Methylcarbamate at position 2 and amino at position 5.
- Reactivity: The amino group enables further functionalization (e.g., acylation), while the methylcarbamate offers steric hindrance.
tert-Butyl (4-Amino-3-Fluorophenyl)Carbamate (CAS 1402559-21-0)
- Substituents: Fluorine (electron-withdrawing) and amino (electron-donating) on a phenyl ring.
- Reactivity : Fluorine increases stability against metabolic degradation compared to chloro groups. The target compound’s nitro group offers reduction pathways (e.g., to amines), which are absent in fluorine-substituted analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~297.68 | Not reported | Not reported | 4-Cl, 3-NO₂, 2-carbamate |
| tert-Butyl (4-Aminopyridin-2-yl)Carbamate | 209.25 | Not reported | Not reported | 4-NH₂, 2-carbamate |
| tert-Butyl (4-Amino-3-Fluorophenyl)Carbamate | 226.25 | 280.5 ± 30.0 | 1.2 ± 0.1 | 4-NH₂, 3-F, 2-carbamate |
| tert-Butyl (6-Chloropyridin-2-yl)Carbamate (Intermediate) | 242.69 | Not reported | Not reported | 6-Cl, 2-carbamate |
Key Observations :
- The target compound’s higher molecular weight (~297.68 g/mol) compared to phenyl-based analogs (e.g., 226.25 g/mol) suggests differences in solubility and crystallinity.
- Electron-withdrawing groups (nitro, chloro) reduce solubility in polar solvents relative to amino or methoxy analogs .
Q & A
Q. What are the key considerations for synthesizing tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamate in a laboratory setting?
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. A common approach includes:
- Chlorination and nitration of pyridine derivatives under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration and POCl₃ for chlorination).
- Carbamate formation via reaction with tert-butoxycarbonyl (Boc) protecting agents, often mediated by coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI . Critical parameters include:
- Temperature control (e.g., 0–5°C for nitration to avoid over-oxidation).
- Solvent selection (e.g., dichloromethane or acetonitrile for polar aprotic environments).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Analytical techniques are essential:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and nitro groups at positions 4 and 3, respectively).
- NOESY/HSQC resolves stereochemical ambiguities in pyridine derivatives .
Q. What are the standard reaction conditions for modifying the nitro group in this compound?
The nitro group is highly reactive and can undergo:
- Reduction to an amine using H₂/Pd-C or Zn/HCl, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Monitoring via TLC or HPLC is critical to track intermediate formation and side products .
Advanced Research Questions
Q. How can reaction selectivity be optimized during functionalization of the pyridine ring?
Competing reactivity (e.g., chloro vs. nitro groups) poses challenges. Strategies include:
- Directed ortho-metalation : Use of Lewis acids (e.g., LDA) to direct substitution to specific positions .
- Protecting group strategies : Temporary protection of the carbamate with acid-labile groups (e.g., Boc) to isolate nitro group reactivity .
- Statistical Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and reagent stoichiometry to identify optimal conditions .
Q. What mechanistic insights explain contradictions in reported yields for cross-coupling reactions involving this compound?
Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields (e.g., 40–80% in literature) may arise from:
- Catalyst poisoning : Nitro groups can deactivate Pd catalysts; additives like CuI or ligand screening (XPhos vs. SPhos) improve efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvents (e.g., THF/H₂O) balance reactivity .
- Substrate steric hindrance : Bulkier tert-butyl carbamate groups slow transmetallation steps; microwave-assisted synthesis can accelerate kinetics .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Molecular docking : Predict binding affinity to targets (e.g., kinases or GPCRs) by modeling interactions between the nitro group and active-site residues .
- DFT calculations : Analyze electronic properties (e.g., nitro group’s electron-withdrawing effect) to prioritize synthetic targets .
- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., metabolic instability of the carbamate group) .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
The carbamate group is prone to hydrolysis:
- pH-controlled storage : Store at neutral pH (6–8) in anhydrous solvents (e.g., THF) under inert gas .
- Stabilizing additives : Include radical scavengers (BHT) or chelating agents (EDTA) to prevent degradation during long-term experiments .
- Alternative protecting groups : Replace tert-butyl with more stable groups (e.g., Fmoc) for applications requiring harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
